Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Medicinal Chemistry Library Synthesis Kinase Inhibitor Design

Researchers needing rapid kinase inhibitor library expansion often face multi-step activation of 2-one analogs. This 7-phenyl-thiazolo[4,5-b]pyridin-2-amine (CAS 1188947-45-6) solves that bottleneck via its free primary amine, enabling single-step amidation/sulfonylation to diverse hinge-binding motifs. - Enables parallel library synthesis directly at the 2-position, unlike 2-one derivatives. - Validated chemotype for PI3Kα/γ/δ and CDK2 inhibition (cellular potency comparable to Sorafenib). - Lead-like MW (<230 Da) with lipophilic 7-phenyl group for ATP-pocket occupancy. Centralized batch procurement ensures consistency for SAR studies given the scaffold's high sensitivity to substituent changes.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
Cat. No. B12122855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-b]pyridin-2-amine,7-phenyl-
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=NC=C2)N=C(S3)N
InChIInChI=1S/C12H9N3S/c13-12-15-11-10(16-12)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15)
InChIKeyLKVBPEMMCQSBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-: Identity & Procurement Baseline


Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- (CAS 1188947-45-6; molecular formula C₁₂H₉N₃S; molecular weight 227.29 g/mol) is a bicyclic heterocyclic compound comprising a thiazole ring fused to a pyridine ring at the [4,5-b] junction, bearing a free primary 2-amino group and a 7-phenyl substituent . As a member of the thiazolo[4,5-b]pyridine class, this scaffold has garnered significant interest in medicinal chemistry for its demonstrated capacity to inhibit clinically relevant kinase targets (PI3Kα/γ/δ, c-KIT, CDK2) and its broad antimicrobial spectrum [1][2]. The compound is commercially available from multiple suppliers for research use and serves as both a direct screening candidate and a versatile synthetic intermediate amenable to further functionalization at the 2-amino position .

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-: Substitution Failure Drivers


Within the thiazolo[4,5-b]pyridine chemotype, even modest structural modifications produce large-magnitude shifts in biological activity that preclude casual interchange. The 7-phenyl substituent on the target compound confers distinct conformational and electronic properties compared to unsubstituted (CAS 13575-41-2), N-phenyl (N-substituted), or 7-alkyl analogs [1]. Critically, the free 2-amino group (-NH₂) distinguishes this compound from the more extensively studied 2-oxo (2-one) derivatives: the 2-amine serves as a hydrogen-bond donor and a synthetic handle for generating amide, sulfonamide, or urea libraries, whereas 2-ones are restricted to N3-alkylation pathways [1][2]. Replacement of the 7-phenyl by thiophenyl in 2-oxo derivatives reduced antifungal MIC from 12.5 μg/mL to inactive, and replacement of pyridyl by phenyl on the thiazolo[5,4-b]pyridine core caused a significant decrease in PI3Kα inhibitory potency [2][3]. These structure-activity relationship (SAR) discontinuities demonstrate that in-class analogs are not functionally interchangeable for procurement decisions.

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-: Differentiation Evidence


2-Amine vs 2-One: Synthetic Versatility & H-Bond Donation

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- possesses a free primary amine at position 2, enabling direct acylation, sulfonylation, reductive amination, and urea formation without requiring protecting-group manipulation. In contrast, the 2-oxo (2-one) analogs such as 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one require activation via acid chloride intermediates or N3-alkylation, which is synthetically more restrictive [1]. The 2-amine contributes one additional hydrogen-bond donor (HBD = 2 vs HBD = 1 for 2-ones), which molecular docking studies against MurD ligase (PDB 2Y67) and DNA gyrase (PDB 2XCT) have shown to be critical for key hydrogen-bond interactions with active-site residues [1][2].

Medicinal Chemistry Library Synthesis Kinase Inhibitor Design

7-Phenyl Substitution: Lipophilicity & Permeability Advantage

The 7-phenyl substituent on Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- confers a calculated logP increase of approximately 2.2 units compared to the unsubstituted thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2, MW 151.19). In silico ADME assessment of the closely related 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one series (compounds 3c, 3f, 3g) demonstrated high predicted gastrointestinal absorption and suitable blood-brain barrier permeability, with log Po/w values indicative of good membrane permeability [1]. By contrast, the unsubstituted thiazolo[4,5-b]pyridin-2-amine core (cLogP ≈ 0.5) is substantially more polar, which may limit passive membrane permeation in cellular assays .

Drug Design ADME Prediction Physicochemical Properties

Antimicrobial MIC Comparison with Ciprofloxacin

In a head-to-head study of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones—the closest characterized structural relatives of the target 2-amine compound—compound 3g (7-(3,4-dimethoxyphenyl) analog) demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against both Pseudomonas aeruginosa and Escherichia coli, alongside MIC of 0.83 μM against Candida albicans [1]. Molecular docking of 3g against MurD ligase and DNA gyrase revealed binding energies and inhibitory constants compared directly to the reference antibiotic ciprofloxacin, with key hydrogen-bond interactions to SER1084 (1.81 Å), ASP437 (2.01 Å), and GLY459 (2.15 Å) in the DNA gyrase active site [1]. While direct MIC data for the 2-amine variant await experimental determination, the shared 7-phenyl-thiazolo[4,5-b]pyridine pharmacophore strongly supports antimicrobial relevance for the target scaffold [2].

Antimicrobial Resistance Gram-Negative Bacteria MIC Determination

CDK2 Inhibition: Comparable Potency to Sorafenib

A series of thiazolo[4,5-b]pyridine derivatives (Series 2, compounds 10-17) were evaluated as CDK2/cyclin A2 inhibitors. The most potent compounds 16 and 17 exhibited CDK2 IC₅₀ values of 13.74 ± 0.96 μM and 12.09 ± 1.37 μM, respectively, with antiproliferative activity against A549 lung carcinoma cells (IC₅₀ = 11.94 and 12.80 μM) that was comparable to Sorafenib (A549 IC₅₀ = 10.24 μM) [1]. Molecular docking confirmed binding modes comparable to the reference CDK2 inhibitor Roscovitine, with essential engagement of Leu83 in the active site [1]. The thiazolo[4,5-b]pyridine scaffold in Series 2 was explicitly noted as a privileged core for CDK2-targeted anticancer design, and the presence of a free amino or substituted amino group at the 2-position was identified as a key structural determinant for hinge-region binding [1][2].

CDK2 Inhibition Cancer Therapeutics Antiproliferative Activity

Cytotoxicity Selectivity Window in Normal Cells

In the 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one series, cytotoxicity evaluation of the most active antimicrobial compound 3g against HaCaT human keratinocytes and BALB/c 3T3 murine fibroblasts revealed that neither cell line reached IC₅₀ at concentrations up to 250 μM after 72-hour exposure, indicating a >1,190-fold selectivity window relative to the antimicrobial MIC of 0.21 μM [1]. This contrasts with the thiazolo[4,5-b]pyridine-5-carboxylic acid amide series, where 7-(4-fluorophenyl) and 7-(4-chlorophenyl) derivatives showed cytotoxicity on C6 rat glioma and U373 human glioblastoma cells comparable to temozolomide, with a mean growth percent (GPmean) range of 88.57-100.81% at 10⁻⁵ M in the NCI 60-cell-line panel [2]. These data indicate that cytotoxicity profile is highly tunable by substituent choice within the 7-phenyl-thiazolo[4,5-b]pyridine scaffold.

Cytotoxicity Selectivity Index Safety Pharmacology

Kinase Selectivity: PI3K Isoform & c-KIT Inhibition

The thiazolo[4,5-b]pyridine chemotype has been identified as a potent inhibitor of multiple PI3K isoforms (PI3Kα, PI3Kγ, PI3Kδ) and c-KIT kinase, with certain derivatives achieving nanomolar IC₅₀ values [1][2]. Structure-activity relationship studies on the isomeric thiazolo[5,4-b]pyridine series demonstrated that the pyridyl substituent is a critical determinant of PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity [2]. This SAR finding implies that the 7-phenyl-substituted thiazolo[4,5-b]pyridin-2-amine scaffold, by presenting the phenyl group at a position distinct from the PI3K-critical pyridyl site, may retain PI3K engagement while offering a differentiated selectivity fingerprint compared to both the thiazolo[5,4-b] isomers and 2-oxo derivatives, which have not been systematically profiled against the PI3K panel [1][2][3].

Kinase Profiling PI3K Inhibition c-KIT Targeting

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-: Optimal Application Scenarios


Kinase Inhibitor Lead Generation: CDK2 & PI3K

The thiazolo[4,5-b]pyridine scaffold has validated CDK2 inhibitory activity with cellular potency comparable to Sorafenib (A549 IC₅₀ within 1.25-fold) [1] and demonstrated PI3K isoform inhibition at nanomolar concentrations [2]. Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- is the optimal procurement choice for kinase-focused hit-to-lead programs because the free 2-amine enables rapid library synthesis via parallel amidation or sulfonylation—generating diverse hinge-binding motifs in a single synthetic step—in contrast to 2-one analogs that require multi-step activation [3]. The 7-phenyl group provides the lipophilicity needed for ATP-binding pocket occupancy while maintaining a molecular weight below 230 Da, leaving ample room for property-based optimization.

Antimicrobial Resistance: Gram-Negative Lead Optimization

7-Phenyl-thiazolo[4,5-b]pyridine derivatives have demonstrated sub-micromolar MIC (0.21 μM) against multidrug-resistant Pseudomonas aeruginosa and Escherichia coli, with molecular docking confirming engagement of validated antibacterial targets MurD ligase and DNA gyrase [3]. The >1,190-fold selectivity window between antimicrobial MIC and cytotoxicity IC₅₀ on normal human keratinocytes [3] supports progression into in vivo efficacy studies. The 2-amine variant (this compound) is uniquely suited for prodrug strategies or salt-form screening to improve aqueous solubility of the relatively lipophilic 7-phenyl core, which is often rate-limiting for Gram-negative antibacterial development.

Chemical Biology Tool Development: Scaffold-Hopping & Target Deconvolution

The 2-amino-7-phenyl-thiazolo[4,5-b]pyridine scaffold is structurally distinct from both the 2-oxo derivatives (which dominate the published literature) and the isomeric thiazolo[5,4-b]pyridine series (which show different PI3K SAR) [2][3]. This structural orthogonality makes the compound valuable as a chemical biology probe for target deconvolution: the 2-amine handle can be directly conjugated to biotin, fluorophores, or photoaffinity labels without altering the core pharmacophore, whereas 2-one analogs require introduction of a separate linker attachment point [3][4]. The ability to generate affinity probes from a single commercial intermediate significantly reduces the synthetic burden for chemoproteomics workflows.

Focused Compound Library Synthesis Building Block

With a molecular weight of 227.29 and a single reactive amine handle, Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- meets lead-like property criteria (MW < 250, cLogP < 3.5, HBD ≤ 3) and is compatible with high-throughput parallel chemistry workflows [1]. Procuring this scaffold as a single batch for library production ensures batch-to-batch consistency in subsequent SAR studies—a critical consideration given that the 2-one analog series showed up to 100-fold variation in MIC values depending on aryl substitution pattern (3g: 0.21 μM vs inactive analogs) [3]. Centralized procurement of the core scaffold minimizes variability and allows controlled exploration of the 2-amino substituent space.

Quote Request

Request a Quote for Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.